molecular formula C11H13ClO2 B14275657 2-(Benzyloxy)butanoyl chloride CAS No. 137169-34-7

2-(Benzyloxy)butanoyl chloride

Cat. No.: B14275657
CAS No.: 137169-34-7
M. Wt: 212.67 g/mol
InChI Key: NXIVXFMPYSKULQ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)butanoyl chloride is an organic compound characterized by the presence of a benzyloxy group attached to a butanoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Benzyloxy)butanoyl chloride can be synthesized through the reaction of 2-(benzyloxy)butanoic acid with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of thionyl chloride or other chlorinating agents to convert carboxylic acids into acyl chlorides. The process is typically carried out in a controlled environment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)butanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-(benzyloxy)butanoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Thionyl Chloride (SOCl₂): Used for the synthesis of this compound from 2-(benzyloxy)butanoic acid.

    Water: Hydrolyzes the acyl chloride to the corresponding carboxylic acid.

    Lithium Aluminum Hydride (LiAlH₄): Reduces the acyl chloride to the corresponding alcohol.

Major Products Formed

    Esters and Amides: Formed through nucleophilic substitution reactions.

    2-(Benzyloxy)butanoic Acid: Formed through hydrolysis.

    2-(Benzyloxy)butanol: Formed through reduction.

Scientific Research Applications

2-(Benzyloxy)butanoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of polymers and other materials with specific properties.

    Biological Studies: Utilized in the modification of biomolecules for research purposes.

Mechanism of Action

The reactivity of 2-(Benzyloxy)butanoyl chloride is primarily due to the presence of the acyl chloride group, which is highly electrophilic. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The benzyloxy group can also participate in reactions, providing additional functionalization options.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: Similar in structure but lacks the butanoyl chain.

    Butanoyl Chloride: Similar in structure but lacks the benzyloxy group.

    2-(Benzyloxy)acetyl Chloride: Similar in structure but has a shorter carbon chain.

Uniqueness

2-(Benzyloxy)butanoyl chloride is unique due to the combination of the benzyloxy group and the butanoyl chloride moiety. This combination provides distinct reactivity and functionalization options compared to other acyl chlorides.

Properties

CAS No.

137169-34-7

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

2-phenylmethoxybutanoyl chloride

InChI

InChI=1S/C11H13ClO2/c1-2-10(11(12)13)14-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3

InChI Key

NXIVXFMPYSKULQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)Cl)OCC1=CC=CC=C1

Origin of Product

United States

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